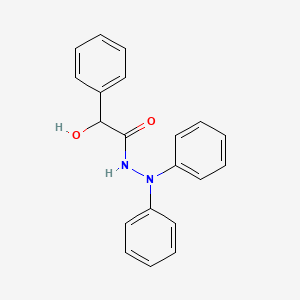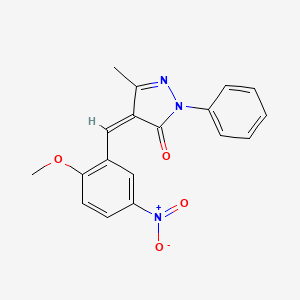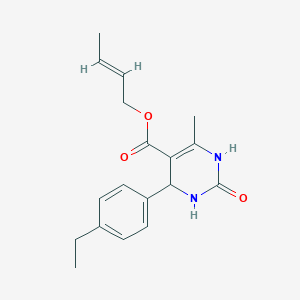
2-hydroxy-N',N',2-triphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’,N’,2-triphenylacetohydrazide is an organic compound with the molecular formula C20H18N2O2 It is known for its unique structure, which includes a hydrazide group attached to a triphenylacetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’,N’,2-triphenylacetohydrazide typically involves the reaction of 2-hydroxyacetophenone with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N’,N’,2-triphenylacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’,N’,2-triphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-hydroxy-N’,N’,2-triphenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’,N’,2-triphenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-diphenylacetohydrazide
- 2-hydroxy-N-(4-morpholinyl)-2,2-diphenylacetamide
- N-(2-hydroxy-1-phenylethyl)-2,2-dimethylpropanamide
Uniqueness
2-hydroxy-N’,N’,2-triphenylacetohydrazide is unique due to its combination of a hydrazide group with a triphenylacetohydrazide backbone This structure imparts distinct reactivity and interaction profiles compared to other similar compounds
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-N',N',2-triphenylacetohydrazide |
InChI |
InChI=1S/C20H18N2O2/c23-19(16-10-4-1-5-11-16)20(24)21-22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,23H,(H,21,24) |
InChI Key |
AZVMULWBHIGBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-tert-butyl-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101703.png)
![{2-(4-bromophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11101723.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11101730.png)
![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11101737.png)

![{2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron](/img/structure/B11101742.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11101744.png)
![N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11101746.png)
![4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11101753.png)
![5-Bromo-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11101756.png)

![Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11101773.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,3-difluorobenzamide](/img/structure/B11101778.png)

